4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phenyl ring substituted with a 2-bromobenzoate group and a carbohydrazonoyl moiety linked to an oxo(2-toluidino)acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxo(2-toluidino)acetyl intermediate: This step involves the reaction of 2-toluidine with acetic anhydride to form the oxo(2-toluidino)acetyl intermediate.
Carbohydrazonoyl formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl moiety.
Coupling with phenyl 2-bromobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with phenyl 2-bromobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the 2-bromobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: Similar structure but with a different position of the bromine atom.
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific substitution pattern and the presence of both oxo and carbohydrazonoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
764656-76-0 |
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Molecular Formula |
C23H18BrN3O4 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H18BrN3O4/c1-15-6-2-5-9-20(15)26-21(28)22(29)27-25-14-16-10-12-17(13-11-16)31-23(30)18-7-3-4-8-19(18)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
ZZTVIVHHTAIJNH-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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